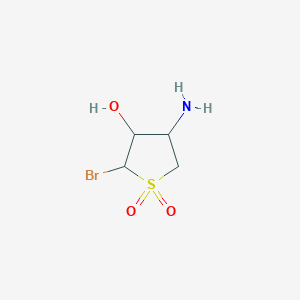

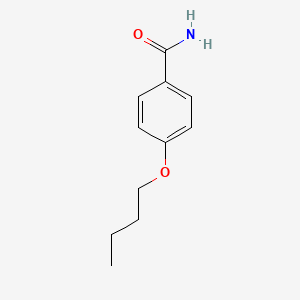

(E)-4-(3-溴苯基)-丁-3-烯-2-酮

描述

Synthesis Analysis

The synthesis of various (E)-1-(3-bromo-phenyl)-3-phenylprop-2-en-1-one derivatives has been reported through different methods. For instance, the synthesis of (E)-1-(4-bromophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one involves reacting 4-bromoacetophenone with N,N-dimethyl benzaldehyde in ethanol with sodium hydroxide as a catalyst . Similarly, other derivatives have been synthesized using Crossed-Aldol condensation of bromoacetophenone with various substituted and unsubstituted benzaldehydes in the presence of sodium hydroxide . These methods typically yield a series of substituted compounds with high purity and good yields, as reported in the synthesis of (E)-1-(4-fluoro-3-methylphenyl)-3-phenylprop-2-en-1-one compounds .

Molecular Structure Analysis

The molecular structure of these compounds has been extensively studied using different spectroscopic techniques and theoretical calculations. Single-crystal X-ray diffraction has been used to determine the structure of (E)-1-(4-bromophenyl)-3-(4-(trifluoromethoxy)phenyl)prop-2-en-1-one, revealing significant interactions with water molecules . The dihedral angles between the benzene rings and the enone plane have been measured, providing insight into the planarity and overall geometry of the molecules . Density Functional Theory (DFT) calculations have been employed to predict the vibrational frequencies, molecular electrostatic potential, and other properties .

Chemical Reactions Analysis

The reactivity of these compounds has been explored through various chemical reactions. For example, 1-bromo-3-buten-2-one, a related building block, has been investigated for its potential in organic synthesis, including reductions and reactions with primary amines and activated methylene compounds . The local reactive properties of the molecules have been studied using quantum-molecular descriptors such as Fukui functions, which help identify reactive sites within the molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds have been characterized by their spectral data, including UV, IR, and NMR spectra. The effects of substituents on the functional group frequencies and chemical shifts have been analyzed using Hammett substituent constants and other statistical methods . The antimicrobial activities of some derivatives have also been screened, indicating potential biological applications . Additionally, the nonlinear optical features and thermodynamic properties of these compounds have been outlined theoretically .

科学研究应用

酶抑制性质

(E)-4-(3-溴苯基)-丁-3-烯-2-酮及其衍生物已被合成并评估了它们对各种酶的抑制作用。它们已被证明是碳酸酐酶 I 和 II 同工酶、乙酰胆碱酯酶和丁酰胆碱酯酶的有效抑制剂,Ki 值表明具有显着的抑制潜力。这表明它们在酶活性和抑制相关的研究中具有潜在用途 (Bayrak 等,2017)。

非线性光学性质

研究还调查了 (E)-4-(3-溴苯基)-丁-3-烯-2-酮衍生物的非线性光学 (NLO) 性质。这些化合物表现出显着的三阶 NLO 性质,这对于在半导体器件和其他电子应用中具有可取性。这些研究包括实验和理论方法,提供了对这些化合物在光电子学中潜在用途的见解 (Shkir 等,2019)。

抗菌活性

另一个应用领域是在抗菌研究领域。(E)-4-(3-溴苯基)-丁-3-烯-2-酮的衍生物已被合成并测试了它们的抗菌活性。柯比-鲍尔法用于筛选这些化合物对抗各种微生物,表明它们作为抗菌剂的潜力 (Balaji 等,2017)。

结构分析和配位性质

该化合物及其衍生物也因其结构性质和与金属离子的配位而受到研究。这些研究涉及 X 射线晶体学、光谱学和量子化学计算,有助于了解分子结构及其与金属离子的相互作用 (Chen 等,2007)。

合成和表征

一些研究集中于 (E)-4-(3-溴苯基)-丁-3-烯-2-酮衍生物的合成和表征。这些包括使用光谱方法、晶体结构分析和量子化学研究的详细分析。此类研究对于了解这些化合物的性质及其在各个领域的潜在应用至关重要 (Thanigaimani 等,2015)。

未来方向

The future directions for the research and development of “(E)-4-(3-Bromo-phenyl)-but-3-en-2-one” and related compounds could involve the exploration of their potential therapeutic applications. For instance, compounds with similar structures have been studied for their potential as EGFR inhibitors in non-small cell lung cancer treatment .

属性

IUPAC Name |

(E)-4-(3-bromophenyl)but-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO/c1-8(12)5-6-9-3-2-4-10(11)7-9/h2-7H,1H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZOCEEXEFIACMQ-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=CC1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C=C/C1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50876232 | |

| Record name | 3-Buten-2-one,4-(3-bromophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50876232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-4-(3-Bromo-phenyl)-but-3-en-2-one | |

CAS RN |

65300-30-3, 26891-02-1 | |

| Record name | (3E)-4-(3-Bromophenyl)-3-buten-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65300-30-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (E)-4-(3-Bromophenyl)-but-3-en-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065300303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Buten-2-one,4-(3-bromophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50876232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-amino-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B1277312.png)

![2-[2-amino-5-(4-chlorophenyl)pyrimidin-4-yl]sulfanylacetic Acid](/img/structure/B1277317.png)

![Benzo[C][1,2,5]Oxadiazole-5-Boronic Acid](/img/structure/B1277327.png)